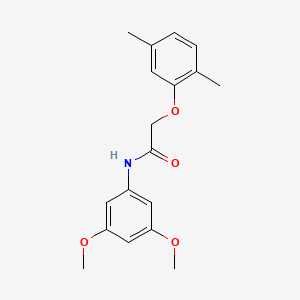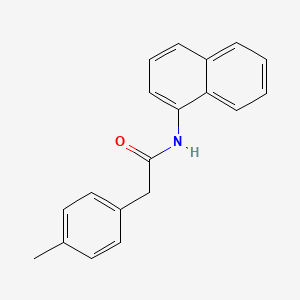
2-(4-methylphenyl)-N-1-naphthylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-N-1-naphthylacetamide, also known as MNAN, is a chemical compound that has gained attention in scientific research due to its potential application as a drug. MNAN belongs to the class of N-aryl acyl derivatives and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-(4-methylphenyl)-N-1-naphthylacetamide is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to activate certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For instance, it has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, it has been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain.
Advantages and Limitations for Lab Experiments
2-(4-methylphenyl)-N-1-naphthylacetamide has several advantages for lab experiments. For instance, it is relatively easy to synthesize and purify. Additionally, it has been shown to exhibit potent therapeutic effects in various scientific studies. However, this compound also has certain limitations. For instance, its mechanism of action is not fully understood, which may limit its potential application as a drug. Additionally, further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the scientific research of 2-(4-methylphenyl)-N-1-naphthylacetamide. For instance, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in humans. Additionally, this compound may be further modified to improve its pharmacological properties, such as its bioavailability and selectivity. Furthermore, this compound may be investigated for its potential application in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. This compound can be synthesized using various methods and has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. While this compound has several advantages for lab experiments, further studies are needed to determine its safety and efficacy in humans. There are several future directions for the scientific research of this compound, including the elucidation of its mechanism of action and the investigation of its potential application in the treatment of other diseases.
Synthesis Methods
2-(4-methylphenyl)-N-1-naphthylacetamide can be synthesized using various methods, including the reaction of 1-naphthylamine with 4-methylbenzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography. Another method involves the reaction of 1-naphthylamine with 4-methylbenzoyl isocyanate in the presence of a base, followed by purification using recrystallization.
Scientific Research Applications
2-(4-methylphenyl)-N-1-naphthylacetamide has been shown to exhibit potential therapeutic effects in various scientific studies. For instance, it has been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have anti-tumor effects, indicating its potential as an anti-cancer agent. Furthermore, it has been found to have neuroprotective effects, suggesting its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(4-methylphenyl)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-14-9-11-15(12-10-14)13-19(21)20-18-8-4-6-16-5-2-3-7-17(16)18/h2-12H,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOICHDNNXTAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




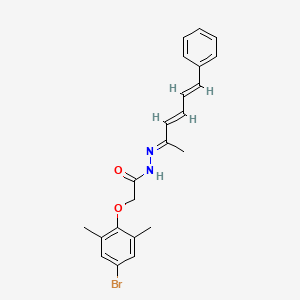
![2-[3-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5808808.png)
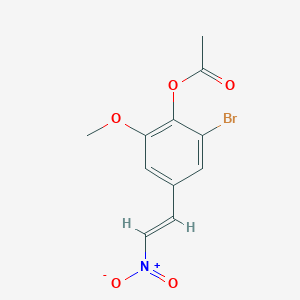

![4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5808821.png)
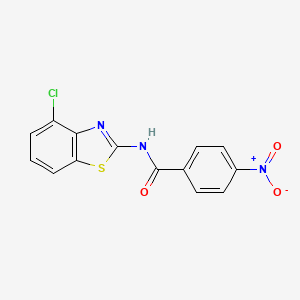


![2,4-dichloro-6-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5808838.png)
